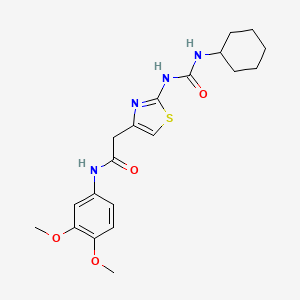

![molecular formula C19H15ClN2O2S B2655520 2-(3-氯苯基)-9-乙氧基-1,5-二氢苯并[2,3-d]嘧啶-4-硫酮 CAS No. 866726-97-8](/img/structure/B2655520.png)

2-(3-氯苯基)-9-乙氧基-1,5-二氢苯并[2,3-d]嘧啶-4-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

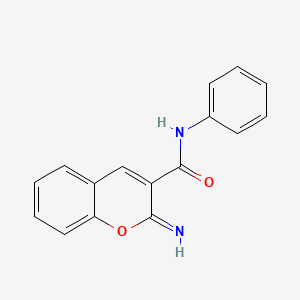

The compound “2-(3-Chlorophenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a type of pyrimidine-thione . Pyrimidine-thiones are a group of chemotherapeutic agents that include various drugs used in cancer chemotherapy . They are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .

Synthesis Analysis

The synthesis of pyrimidine-thiones often involves the conversion of a C=O group into a C=S functional group-based tricyclic pyrimidinone system . This is achieved using thionation agents like Lawesson’s reagent and phosphorus pentasulfide . The synthesis process also involves a one-pot reaction strategy .Molecular Structure Analysis

The molecular structure of pyrimidine-thiones is complex and involves various functional groups . Computational spectroscopic analytical items (IR, NMR, and UV–Vis) are often used to study their molecular and electronic behavior .Chemical Reactions Analysis

The chemical reactions involved in the formation of pyrimidine-thiones are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents .科学研究应用

抗菌和抗真菌活性

- 合成和抗菌特性:已经合成并评估了嘧啶并[4,5-d]嘧啶的衍生物的抗菌活性。这些化合物表现出显着的抗菌活性,这归因于环化为嘧啶并[4,5-d]嘧啶体系和连接到苯环的取代基的性质 (Cieplik 等人,2008 年)。

抗癌剂

- 合成和抗癌剂评估:已经使用环保的一锅超声促进方法合成了新的噻二唑并[3,2-α]嘧啶衍生物。对这些化合物对各种人肿瘤细胞系的体外抗癌活性进行了评估,显示出有希望的结果,特别是对于具有特定取代基的化合物 (Tiwari 等人,2016 年)。

缓蚀

- 缓蚀:已经研究了嘧啶衍生物(包括硫酮)在酸性环境中作为金属缓蚀剂的作用。这些研究表明,嘧啶-2-硫酮衍生物有效地抑制腐蚀,吸附在金属表面上并遵循朗缪尔吸附行为等温线 (Soltani 等人,2015 年)。

非线性光学材料

- 非线性光学探索:已经分析了硫代嘧啶衍生物的结构参数、电子、线性和非线性光学性质。这些研究结合了 DFT/TDDFT 和实验方法,突出了嘧啶环在开发在非线性光学和医学中具有潜在应用的材料中的重要性 (Hussain 等人,2020 年)。

作用机制

While the specific mechanism of action for “2-(3-Chlorophenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is not explicitly mentioned in the search results, pyrimidine-based small molecules in general are known to induce apoptosis while progressing via the cell cycle by inhibiting appropriate targets .

属性

IUPAC Name |

2-(3-chlorophenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2S/c1-2-23-15-8-4-5-11-10-14-18(24-16(11)15)21-17(22-19(14)25)12-6-3-7-13(20)9-12/h3-9H,2,10H2,1H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZBNWRNGALIPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([1,1'-biphenyl]-2-yl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2655440.png)

![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B2655441.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2655446.png)

![N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2655453.png)

![5-[(3-Methoxyphenoxy)methyl]-2-furoic acid](/img/structure/B2655454.png)

![N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2655458.png)

![N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}prop-2-enamide](/img/structure/B2655459.png)

![N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-alanine](/img/structure/B2655460.png)